molecular formula C21H28N2O3 B5616817 1-(cyclobutylcarbonyl)-N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-4-piperidinecarboxamide

1-(cyclobutylcarbonyl)-N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-4-piperidinecarboxamide

Cat. No. B5616817
M. Wt: 356.5 g/mol
InChI Key: OQFHBTKVTHFQAI-GOSISDBHSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves strategies like analogue-based rational design, synthesis, and screening. For instance, novel N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides have been synthesized as TRPM8 antagonists through these methods. The synthesis processes often involve exploring the effects of various aryl groups and their substituents on in-vitro potency, with certain derivatives demonstrating significant pharmacological potential (Chaudhari et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds in this category is often elucidated using spectroscopic methods and elemental analysis. For instance, novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides have been characterized in this manner, with their antibacterial activities assessed against various bacteria (Pouramiri et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often include cyclization processes. For example, piperidine-mediated [3 + 3] cyclization has been utilized for the synthesis of 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives, showcasing a facile route to functionalized compounds from readily available substrates (Zhang et al., 2021).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, can be determined through various analytical techniques. X-ray diffraction studies, for instance, have been employed to study the crystal structures of similar compounds, providing insights into their conformational flexibility and potential utility as building blocks for lead optimization programs (Feskov et al., 2019).

Chemical Properties Analysis

Investigations into the chemical properties of these compounds often include studies on their reactivity, stability, and interactions with biological targets. For example, the synthesis and cytotoxic activity of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes have been explored, highlighting significant cytotoxic activity against various human tumor cell lines (Vosooghi et al., 2010).

properties

IUPAC Name

1-(cyclobutanecarbonyl)-N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c24-20(16-10-12-23(13-11-16)21(25)17-5-3-6-17)22-14-18-9-8-15-4-1-2-7-19(15)26-18/h1-2,4,7,16-18H,3,5-6,8-14H2,(H,22,24)/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFHBTKVTHFQAI-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(CC2)C(=O)NCC3CCC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)C(=O)N2CCC(CC2)C(=O)NC[C@H]3CCC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclobutylcarbonyl)-N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-4-piperidinecarboxamide

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